

Application of 3,4-Dichloro-1H-indazole in FGFR Inhibitor Screening

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, migration, and survival.[1][2][3][4] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[4][5][6][7] Indazole derivatives have emerged as a promising class of kinase inhibitors, and **3,4-Dichloro-1H-indazole** represents a core scaffold for the development of potent FGFR inhibitors. This document provides detailed application notes and protocols for screening **3,4-Dichloro-1H-indazole** and its analogs as FGFR inhibitors.

Data Presentation

The inhibitory activity of various indazole derivatives against FGFRs is summarized below. This data is compiled from multiple studies and serves as a reference for the expected potency of this class of compounds.

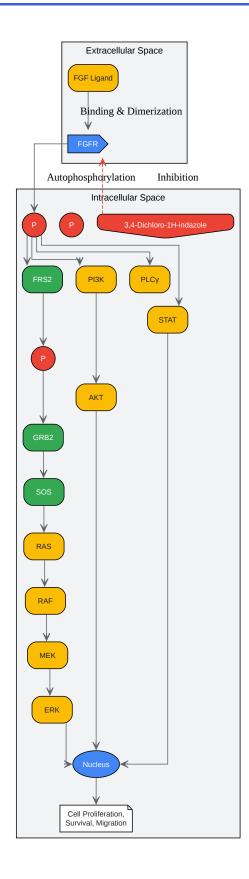


Compound ID	Target FGFR	Assay Type	IC50 (nM)	Reference
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine	FGFR1	P32 Radioactive Kinase Assay	100	[5][6][7]
9u	FGFR1	ELISA	3.3	[8]
9d	FGFR1	ELISA	15.0	[8]
7r	FGFR1	Not Specified	2.9	[9]
7n	FGFR1	Not Specified	15.0	[9]
13a	FGFR1	Not Specified	30.2	[10][11][12]
19	FGFR1	Not Specified	460	[13]
19	FGFR2	Not Specified	140	[13]
19	FGFR3	Not Specified	2200	[13]

Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate gene expression and cellular processes. **3,4-Dichloro-1H-indazole** and its derivatives act by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.









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